molecular formula C29H36 B1192753 (S)-quinolin-3-ylmethyl 2-((((S)-3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate

(S)-quinolin-3-ylmethyl 2-((((S)-3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate

Cat. No. B1192753
M. Wt: 384.61
InChI Key: JUUQCONZELUVJY-AZKAAPSKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ERW1041E is a potent inhibitor of recombinant human and mouse Transglutaminase enzyme activity, mainly TG2 and the closely related enzyme TG1.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Novel compounds related to quinolin-3-ylmethyl structures have been synthesized using cycloaddition reactions and other techniques. These methods include the use of sodium hydride in THF for the synthesis of methyl 3-(quinolin-2-yl)indolizine-1-carboxylate (Belguedj et al., 2015).
  • Structural Characterization : The structure and properties of these synthesized compounds are typically characterized using IR, 1H-NMR, 13C-NMR, and MS data, ensuring accurate identification and analysis of the compound (Belguedj et al., 2015).

Biological and Medical Applications

  • Antiproliferative Activity : Some derivatives of quinolin-3-ylmethyl structures have demonstrated significant antiproliferative activity against human cancer cell lines, highlighting their potential as anticancer agents. For instance, 2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones showed potent cytotoxic activity against cancer cells (Huang et al., 2013).
  • Antimicrobial Activity : Some quinolin-3-ylmethyl derivatives have exhibited promising antimicrobial properties. Compounds like (E)-1-aryl-3-[2-(pyrrolidin-1-yl)quinolin-3-yl]prop-2-en-1-ones have shown good antibacterial activity against various strains, which could have implications in treating bacterial infections (Ashok et al., 2014).
  • Mosquito Larvicidal Activity : Certain compounds in this category have also demonstrated mosquito larvicidal activity, suggesting their potential use in controlling mosquito-borne diseases (Rajanarendar et al., 2010).
  • Anti-Plasmodial and Antifungal Activity : Other derivatives have been found to have moderate antiplasmodial activity against malaria strains and antifungal properties, which could be beneficial in developing new treatments for these conditions (Vandekerckhove et al., 2015).

properties

Product Name

(S)-quinolin-3-ylmethyl 2-((((S)-3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate

Molecular Formula

C29H36

Molecular Weight

384.61

IUPAC Name

Quinolin-2-ylmethyl (S)-2-((((S)-3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C29H36/c1-21-11-14-24(19-21)15-12-22(2)28-9-6-10-29(28)23(3)13-16-25-17-18-26-7-4-5-8-27(26)20-25/h4-5,7-8,11,17-18,20,24,28-29H,2-3,6,9-10,12-16,19H2,1H3/t24-,28+,29?/m1/s1

InChI Key

JUUQCONZELUVJY-AZKAAPSKSA-N

SMILES

C=C(C1[C@H](C(CC[C@@H]2CC(C)=CC2)=C)CCC1)CCC3=CC4=CC=CC=C4C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ERW1041E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-quinolin-3-ylmethyl 2-((((S)-3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-quinolin-3-ylmethyl 2-((((S)-3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate
Reactant of Route 3
(S)-quinolin-3-ylmethyl 2-((((S)-3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
(S)-quinolin-3-ylmethyl 2-((((S)-3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate
Reactant of Route 5
(S)-quinolin-3-ylmethyl 2-((((S)-3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate
Reactant of Route 6
(S)-quinolin-3-ylmethyl 2-((((S)-3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate

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